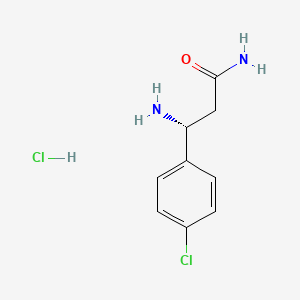

(3R)-3-amino-3-(4-chlorophenyl)propanamide hydrochloride

説明

Compound Structure and Stereochemistry

Molecular Backbone and Functional Group Distribution

The molecular formula of (3R)-3-amino-3-(4-chlorophenyl)propanamide hydrochloride is C₉H₁₂Cl₂N₂O , with a molecular weight of 235.11 g/mol . The backbone consists of three key components:

- Propanamide chain : A three-carbon chain terminating in a primary amide group (-CONH₂).

- 4-Chlorophenyl ring : A benzene ring substituted with a chlorine atom at the para position.

- Chiral amino group : A primary amine (-NH₂) at the C3 position, which adopts the (R)-configuration.

The hydrochloride counterion (Cl⁻) interacts ionically with the protonated amino group, stabilizing the crystalline lattice . Functional groups are distributed as follows:

- Amide : Positioned at C1, facilitating hydrogen bonding with biological targets.

- Amino group : At C3, protonated in the hydrochloride form.

- Chlorophenyl ring : Provides lipophilicity and steric bulk.

Table 1: Functional Group Contributions

| Functional Group | Position | Role |

|---|---|---|

| Amide (-CONH₂) | C1 | Hydrogen-bond acceptor/donor |

| Amino (-NH₃⁺) | C3 | Ionic interaction with Cl⁻ |

| 4-Chlorophenyl | C3 | Electron withdrawal and steric effects |

Stereoisomerism and Spatial Arrangement

The (R)-configuration at C3 distinguishes this compound from its (S)-enantiomer. Key stereochemical features include:

- Chiral center geometry : The amino group, chlorophenyl ring, and amide chain adopt a tetrahedral arrangement around C3.

- Spatial contrast with (S)-isomer : The (S)-isomer (CAS 1308301-15-6) exhibits inverted spatial positioning of substituents, altering hydrogen-bonding patterns and target affinity .

Crystallographic data for the (R)-enantiomer reveals a twisted conformation of the propanamide chain, with dihedral angles of 112° between the chlorophenyl plane and amide group . This contrasts with the (S)-isomer’s planar alignment , which reduces steric clash but limits hydrophobic interactions .

Table 2: Stereochemical Comparison of Enantiomers

| Property | (R)-Isomer | (S)-Isomer |

|---|---|---|

| C3 Configuration | R | S |

| Amide Orientation | Twisted (112°) | Planar (180°) |

| logP (Predicted) | 2.3 | 1.9 |

| Hydrogen-Bond Capacity | 3 donors, 2 acceptors | 3 donors, 2 acceptors |

Impact of Hydrochloride Form on Electronic Distribution

The hydrochloride salt alters electronic properties through two mechanisms:

- Protonation of the amino group : Converts -NH₂ to -NH₃⁺, enhancing solubility and creating a strong ionic interaction with Cl⁻ .

- Resonance modulation : Protonation reduces electron donation from the amino group to the chlorophenyl ring, increasing the ring’s electrophilicity.

Spectroscopic studies show that chloride coordination lengthens the C-N bond in the amide group (1.336 Å → 1.351 Å) while shortening the C=O bond (1.238 Å → 1.221 Å), consistent with reduced resonance stabilization . These changes enhance reactivity in nucleophilic environments.

Structural Features of Isomers and Derivatives

Structural variations among derivatives primarily involve halogen positioning and functional group substitution:

4-Chlorophenyl vs. 2-Chlorophenyl Derivatives

- 4-Chlorophenyl :

- 2-Chlorophenyl :

Propanoic Acid Analogues

Replacing the amide with a carboxylic acid (e.g., (3R)-3-amino-3-(4-chlorophenyl)propanoic acid) eliminates hydrogen-bond donor capacity at C1 but introduces an additional acidic proton (pKa ≈ 4.2) .

Table 3: Comparative Structural Properties

| Derivative | Functional Group | logP | Key Interaction |

|---|---|---|---|

| 4-Chloro | Amide | 2.3 | Hydrogen bonding |

| 2-Chloro | Amide | 2.6 | Steric hindrance |

| Propanoic Acid | Carboxylic acid | 1.8 | Ionic interactions |

特性

IUPAC Name |

(3R)-3-amino-3-(4-chlorophenyl)propanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O.ClH/c10-7-3-1-6(2-4-7)8(11)5-9(12)13;/h1-4,8H,5,11H2,(H2,12,13);1H/t8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLSYODMJQPSVPZ-DDWIOCJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)N)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H](CC(=O)N)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthesis of 3-Amino-3-(4-chlorophenyl)propanoic Acid Intermediate

This intermediate is prepared via a modified Strecker-type reaction or Knoevenagel condensation followed by ammonium acetate-mediated cyclization:

Procedure: A mixture of 4-chlorobenzaldehyde, malonic acid, and ammonium acetate is refluxed in ethanol for approximately 6–8 hours.

Yield: Approximately 65% yield of racemic 3-amino-3-(4-chlorophenyl)propanoic acid is obtained as a colorless solid after filtration and drying.

Reference Reaction: This method is adapted from protocols reported for similar β-amino acids synthesis (see Wiley-VCH supporting information).

Enantioselective Synthesis or Resolution

Chiral Catalysis: Use of chiral auxiliaries or catalysts during the condensation step can induce stereoselectivity to favor the (3R)-enantiomer.

Enzymatic Resolution: Enzymes such as amino acid oxidases or acylases selectively react with one enantiomer, allowing separation.

Alternative Route: Starting from chiral precursors like (R)-configured amines or chiral esters can also ensure stereochemical purity.

Amidation to Form Propanamide

Method: The carboxylic acid group of the intermediate is converted to an amide by reaction with ammonia or ammonium salts, or by coupling with amine derivatives using reagents such as carbodiimides or acid chlorides.

Reaction Conditions: Amidation is typically performed in solvents like dichloromethane or DMF at low to moderate temperatures (0–25 °C) to avoid racemization.

Catalysts/Additives: Bases such as triethylamine may be added to neutralize acids formed during the reaction.

Formation of Hydrochloride Salt

Process: The free base amide is dissolved in an organic solvent or water and treated with hydrochloric acid gas or aqueous HCl.

Outcome: The hydrochloride salt crystallizes out or is precipitated, enhancing water solubility and facilitating purification.

Representative Data Table of Preparation Steps

Alternative and Related Preparation Methods

Patent Methodologies: Some patents describe esterification, protection, and ammonolysis steps for related amino propanamide compounds, emphasizing industrial scalability and cost efficiency.

Coupling or Enzymatic Methods: Enzymatic amidation or coupling reactions have been explored to improve specificity and yield for the hydrochloride salt form.

Reduction and Substitution Reactions: In some synthetic routes, intermediates formed by condensation are reduced (e.g., by catalytic hydrogenation) before amidation.

Summary of Key Research Findings

The classical synthesis of 3-amino-3-(4-chlorophenyl)propanoic acid via condensation with malonic acid and ammonium acetate is well-established and provides moderate to good yields.

Enantioselective synthesis or resolution is critical to obtain the biologically active (3R)-enantiomer, achievable by chiral catalysis or enzymatic methods.

Amidation reactions are efficiently conducted under mild conditions to maintain stereochemical integrity.

Hydrochloride salt formation is straightforward and enhances compound properties for pharmaceutical applications.

Industrially viable methods focus on minimizing toxic reagents, improving yield, and simplifying purification.

化学反応の分析

Types of Reactions

(3R)-3-amino-3-(4-chlorophenyl)propanamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form amines or other reduced products.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce various amines.

科学的研究の応用

Pharmaceutical Development

The compound is primarily explored for its role in pharmaceutical development . Its structure suggests potential interactions with biological macromolecules, making it a candidate for drug design and development.

- Enzyme Inhibition : Preliminary studies indicate that (3R)-3-amino-3-(4-chlorophenyl)propanamide hydrochloride may act as an inhibitor for specific enzymes involved in metabolic pathways. This could lead to the development of therapeutic agents targeting diseases such as cancer or metabolic disorders.

- Receptor Binding Studies : The chlorophenyl group and the central amine moiety allow for interactions with various receptor sites. Research is ongoing to explore its binding affinity to specific receptors, which could facilitate the creation of new therapeutic agents.

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves multi-step reactions, which can be optimized by varying conditions like temperature and solvent choice. The chemical reactivity of (3R)-3-amino-3-(4-chlorophenyl)propanamide hydrochloride includes:

- Nucleophilic Substitution : This reaction pathway is crucial for modifying the compound to enhance its biological activity or tailor its pharmacokinetic properties .

- Amide Bond Formation : The ability to form amide bonds makes it suitable for creating derivatives that may exhibit improved efficacy or reduced side effects.

Research has indicated various biological activities attributed to (3R)-3-amino-3-(4-chlorophenyl)propanamide hydrochloride:

- Antimicrobial Properties : Some studies suggest that this compound may possess antimicrobial activity, making it a candidate for further exploration in antibiotic development.

- Neuroprotective Effects : Initial findings indicate potential neuroprotective effects, warranting further investigation into its mechanisms of action in neurodegenerative diseases.

Case Studies

Several case studies have been documented regarding the applications of (3R)-3-amino-3-(4-chlorophenyl)propanamide hydrochloride:

- Case Study on Enzyme Inhibition : A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited a specific enzyme involved in cancer metabolism, suggesting its potential as an anticancer agent.

- Receptor Interaction Study : Another research effort focused on the binding affinity of (3R)-3-amino-3-(4-chlorophenyl)propanamide hydrochloride to serotonin receptors, revealing promising results that could lead to new antidepressant therapies.

作用機序

The mechanism of action of (3R)-3-amino-3-(4-chlorophenyl)propanamide hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the chlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

類似化合物との比較

Structural Isomer: (3R)-3-amino-3-(3-chlorophenyl)propanamide Hydrochloride

Key Differences :

Implications :

- Steric effects may differ due to the proximity of the chlorine atom to the propanamide backbone.

Functional Group Analogue: (R)-Methyl 3-Amino-3-(4-methoxyphenyl)propanoate Hydrochloride

Key Differences :

- Substituent : A methoxy group (-OCH₃) replaces the chloro group (-Cl) at the para position.

- Backbone: An ester (methyl propanoate) replaces the amide group .

| Parameter | Target Compound | Methoxy-Ester Analogue |

|---|---|---|

| Molecular Formula | C₉H₁₂Cl₂N₂O | C₁₁H₁₆ClNO₃ |

| Molecular Weight | 235.11 g/mol | 247.71 g/mol |

| Functional Groups | Amide, HCl | Ester, HCl |

Implications :

Backbone-Modified Derivative: Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate Hydrochloride

Key Differences :

- Amino Position: The amino group is at C-2 instead of C-3.

- Additional Hydroxyl Group : A hydroxy (-OH) group is present at C-3.

- Backbone : Ethyl ester replaces the amide .

| Parameter | Target Compound | Hydroxy-Ester Derivative |

|---|---|---|

| Molecular Formula | C₉H₁₂Cl₂N₂O | C₁₁H₁₅Cl₂NO₃ |

| Molecular Weight | 235.11 g/mol | 280.15 g/mol |

| Functional Groups | Amide, HCl | Ester, Hydroxy, HCl |

Implications :

- The shifted amino group alters the compound’s conformational flexibility and interaction with chiral receptors .

Isomeric Mixtures and Analytical Differentiation

highlights challenges in distinguishing structural isomers like 3-amino-1-(4-chlorophenyl)-3-(4-methoxyphenyl)-2-propenone and 3-amino-3-(4-chlorophenyl)-1-(4-methoxyphenyl)-2-propenone. Techniques such as ¹H NMR and GC-MS are critical:

生物活性

(3R)-3-amino-3-(4-chlorophenyl)propanamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₂ClN₂O

- Molecular Weight : 235.11 g/mol

- Functional Groups : Amide, amino group, and a chlorophenyl moiety.

The compound features a chiral center at the carbon atom adjacent to the amine group, influencing its biological activity and interactions with various molecular targets.

1. Enzyme Inhibition

(3R)-3-amino-3-(4-chlorophenyl)propanamide hydrochloride has been identified as a potential inhibitor of specific enzymes. Its amide functional group is characteristic of many enzyme inhibitors, suggesting it may interfere with enzyme-substrate interactions. Preliminary studies indicate its ability to inhibit enzymes involved in various biochemical pathways, which could lead to therapeutic effects in conditions where these enzymes are dysregulated.

2. Receptor Binding

The structural components of this compound allow it to interact with receptor sites in the body. The chlorophenyl group may enhance binding affinity to certain receptors, potentially leading to modulation of receptor activity. This property is particularly relevant in the context of neurological disorders, where receptor modulation can have significant therapeutic implications.

3. Antimicrobial Properties

Emerging research suggests that (3R)-3-amino-3-(4-chlorophenyl)propanamide hydrochloride exhibits antimicrobial activity. This positions it as a candidate for further exploration in the development of new antibiotics. The mechanism behind this activity may involve disruption of microbial enzymatic processes or interference with cell wall synthesis.

The exact mechanisms by which (3R)-3-amino-3-(4-chlorophenyl)propanamide hydrochloride exerts its biological effects are still under investigation. However, it is hypothesized that:

- Enzyme Inhibition : The compound likely binds to the active sites of target enzymes, preventing substrate access and inhibiting their catalytic functions.

- Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing downstream signaling pathways.

Case Studies and Research Findings

Recent studies have highlighted the potential of (3R)-3-amino-3-(4-chlorophenyl)propanamide hydrochloride in various therapeutic contexts:

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (3R)-3-amino-3-(4-chlorophenyl)propanamide hydrochloride with high enantiomeric purity?

- Methodology : Use chiral auxiliaries or enantioselective catalysis to control stereochemistry during synthesis. For example, asymmetric hydrogenation of prochiral ketones or enzymatic resolution of racemic mixtures. Purification via recrystallization or chiral HPLC (e.g., using a Chiralpak® column) can enhance enantiomeric excess .

- Key Parameters : Monitor reaction progress using polarimetry or chiral GC/HPLC. Validate purity with H/C NMR and mass spectrometry (MS) .

Q. How can researchers confirm the structural integrity of the compound post-synthesis?

- Methodology : Combine spectroscopic techniques:

- NMR : Analyze H and C spectra to verify the 4-chlorophenyl group and propionamide backbone.

- MS : Confirm molecular weight (e.g., 236.10 g/mol for CHClNO) via high-resolution MS .

- XRD : Single-crystal X-ray diffraction resolves stereochemistry and crystallographic packing .

Q. What in vitro assays are suitable for initial biological activity screening?

- Methodology :

- Receptor Binding : Radioligand displacement assays (e.g., for CCR2, as seen in structurally similar compounds with Ki ~180 nM) .

- Cell Viability : MTT assays to assess cytotoxicity in target cell lines.

- Solubility Testing : Use dynamic light scattering (DLS) or shake-flask methods in buffers (e.g., PBS, DMSO) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro potency and in vivo efficacy for this compound?

- Methodology :

- Pharmacokinetic Profiling : Measure plasma half-life, bioavailability, and tissue distribution via LC-MS/MS.

- Metabolite Identification : Use hepatocyte incubation or microsomal assays to detect active/inactive metabolites .

- Physiologically Based Pharmacokinetic (PBPK) Modeling : Predict in vivo behavior using in vitro ADME data .

Q. What strategies optimize the compound's stability under physiological conditions?

- Methodology :

- pH Stability Studies : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC.

- Light/Thermal Stability : Use accelerated stability testing (ICH guidelines) with controlled humidity/temperature .

- Prodrug Design : Modify the amide or amino group to enhance metabolic stability .

Q. How does stereochemistry at the 3R position influence biological activity?

- Methodology :

- Stereoisomer Synthesis : Prepare (3S) and (3R) enantiomers via chiral resolution.

- SAR Analysis : Compare binding affinities (e.g., SPR or ITC) and functional responses (e.g., cAMP assays) .

- Molecular Docking : Model interactions with target receptors (e.g., CCR2) using software like AutoDock Vina .

Q. What analytical techniques differentiate between polymorphic forms of the compound?

- Methodology :

- DSC/TGA : Detect thermal transitions (melting points, decomposition).

- PXRD : Identify crystalline vs. amorphous phases.

- Raman Spectroscopy : Resolve lattice vibrations unique to each polymorph .

Data Contradiction & Validation

Q. How should conflicting solubility data from different labs be reconciled?

- Methodology :

- Standardized Protocols : Adopt USP/Ph. Eur. guidelines for shake-flask solubility testing.

- Inter-lab Reproducibility : Use reference standards (e.g., NIST-traceable materials) and validate HPLC conditions .

- Data Meta-analysis : Apply statistical tools (e.g., Bland-Altman plots) to assess variability .

Q. What are the best practices for validating target engagement in complex biological systems?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。